![molecular formula C17H14ClN3O3S B10875967 2-chloro-5-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10875967.png)
2-chloro-5-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-chloro-5-nitrobenzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole in the presence of hydrazine hydrate. The resulting hydrazone undergoes further reactions to yield the desired product .
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol). Hydrazine hydrate acts as a reducing agent, facilitating the formation of the hydrazone intermediate.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives, depending on the reaction conditions.
Substitution: Substitution reactions at the chloro and ethoxy groups are possible.
Hydrazine hydrate: Used for hydrazone formation.
Acids and bases: Employed for pH adjustments during reactions.
Solvents: Ethanol, methanol, or other suitable solvents.
Major Products: The major products depend on the specific reaction conditions and the substituents involved. Detailed analysis would require specific experimental data.
Scientific Research Applications
Chemistry:
Building block: Used in the synthesis of more complex molecules.
Pharmaceutical research: Investigated for potential drug development.
Bioactivity studies: Researchers explore its effects on biological systems.
Antimicrobial properties: Investigated for potential antibacterial or antifungal activity.
Fine chemicals: Used in specialty chemical applications.
Materials science: May find applications in material modification.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar in structure .
2-(5-chloro-2,4-dihydroxybenzoyl)benzoic acid: Another related compound .
5-Bromo-2-chlorobenzoic acid: Exhibits electroinduced dehalogenation properties .
Properties
Molecular Formula |
C17H14ClN3O3S |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-chloro-5-[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C17H14ClN3O3S/c1-2-24-12-6-3-10(4-7-12)15-19-20-17(25)21(15)11-5-8-14(18)13(9-11)16(22)23/h3-9H,2H2,1H3,(H,20,25)(H,22,23) |
InChI Key |
WQBBETHXZKYZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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